Einecs 299-424-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

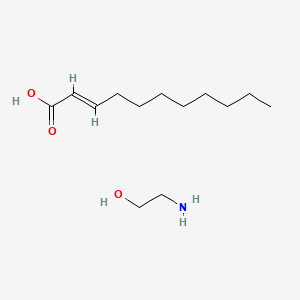

Structure

3D Structure of Parent

Properties

CAS No. |

93882-27-0 |

|---|---|

Molecular Formula |

C13H27NO3 |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

2-aminoethanol;(E)-undec-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;3-1-2-4/h9-10H,2-8H2,1H3,(H,12,13);4H,1-3H2/b10-9+; |

InChI Key |

AAEOLAIMTWFREY-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O.C(CO)N |

Canonical SMILES |

CCCCCCCCC=CC(=O)O.C(CO)N |

Origin of Product |

United States |

Nomenclature and Academic Contextualization of Undecenoic Acid Ethanolamine Salt

Systematic Naming and Chemical Identity within Organic Chemistry

Einecs 299-424-9 is systematically named 2-aminoethanol;undec-10-enoic acid. nih.gov It is the product of an acid-base reaction between undec-10-enoic acid, a monounsaturated fatty acid, and 2-aminoethanol (also known as monoethanolamine), an organic compound containing both an amine and an alcohol functional group. nih.govnbinno.com The resulting salt possesses the chemical formula C13H27NO3. nih.gov

Undec-10-enoic acid, also commonly known as undecylenic acid, is an eleven-carbon chain fatty acid with a terminal double bond between carbons 10 and 11. chemicalbook.com It is derived from the cracking of castor oil. chemicalbook.com 2-Aminoethanol is a primary amine and a primary alcohol, making it a versatile chemical building block. nbinno.com The salt formation occurs through the protonation of the amino group of 2-aminoethanol by the carboxylic acid group of undec-10-enoic acid.

Key Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C13H27NO3 |

| Molecular Weight | 245.36 g/mol nih.gov |

| EINECS Number | 299-424-9 molbase.com |

| CAS Number | 93882-27-0 molbase.com |

| Synonyms | Undecenoic acid, compound with 2-aminoethanol (1:1), MEA-UNDECYLENATE nih.govmolbase.com |

Historical Development of Fatty Acid-Amino Alcohol Salt Research

The study of fatty acids has a rich history, with initial isolation and characterization dating back to the work of Michel Eugène Chevreul in the early 19th century. nih.gov His research laid the foundation for understanding the composition of fats and the nature of saponification. nih.gov The essentiality of certain fatty acids in the diet was a subject of debate until the work of George and Mildred Burr in 1929, who demonstrated that linoleic acid was an essential nutrient for rats, challenging the prevailing view that fats were solely a source of energy. nih.govnih.gov

Research into amino alcohols, such as 2-aminoethanol, progressed in parallel, with their synthesis and chemical properties being explored throughout the 19th and 20th centuries. The combination of these two classes of compounds, fatty acids and amino alcohols, to form salts and other derivatives, gained traction as their individual properties became better understood.

A significant development in the broader field of fatty acid and amino alcohol chemistry was the exploration of chemoselective acylation reactions. beilstein-journals.org In 1942, a method for the O-acetylation of hydroxyamino acids was reported, highlighting the potential for selective reactions on molecules with multiple functional groups. beilstein-journals.org The challenge in these syntheses was to control the reactivity of the amine and hydroxyl groups. beilstein-journals.org The use of acidic conditions to favor ester formation over amide formation was a key insight. beilstein-journals.org This historical work on selective modification of amino alcohols and related compounds provided the chemical basis for the synthesis and study of a wide array of fatty acid-amino alcohol derivatives, including the salt this compound. The formation of salts from fatty acids and various bases, including alkanolamines, has been a long-standing practice in the chemical industry, particularly for applications such as soaps and detergents. heraproject.com

Interdisciplinary Relevance in Contemporary Chemical Science

The salt of undecenoic acid and ethanolamine (B43304) holds relevance across several scientific and industrial domains due to the combined properties of its constituent parts.

Cosmetics and Personal Care: Undecylenic acid and its derivatives are utilized in cosmetic formulations for their cleansing, emulsifying, and preservative properties. arkema.com The salt form, often referred to as MEA-Undecylenate, is used in products like anti-dandruff shampoos. chemicalbook.com The formation of the salt can improve the solubility and formulation characteristics of undecylenic acid.

Surfactant Chemistry: The amphiphilic nature of this salt, possessing a long hydrophobic carbon chain from the fatty acid and a hydrophilic head from the protonated amino alcohol, makes it a candidate for use as a surfactant. Surfactants are crucial in a vast range of applications, including detergents, emulsifiers, and foaming agents.

Corrosion Inhibition: Amine salts of fatty acids are known to be effective corrosion inhibitors, particularly in cutting fluids and other metalworking formulations. chemicalbook.com The molecules can adsorb onto metal surfaces, forming a protective layer that prevents corrosive attack.

Polymer Science: The terminal double bond in the undecenoate portion of the molecule offers a site for polymerization. arkema.com This allows for its potential use as a monomer or a functional additive in the synthesis of polymers, introducing specific properties to the resulting material. arkema.com

Material Science: The ability of undecylenic acid to form monolayers on silicon surfaces opens up possibilities in the development of biosensors. chemicalbook.com The carboxylic acid group can be used to conjugate biomolecules, and the formation of a salt with an amino alcohol could potentially modify the surface properties for specific applications.

The interdisciplinary nature of this compound stems from its hybrid structure, which combines the characteristics of a bio-based fatty acid with a versatile amino alcohol, leading to a wide range of potential and realized applications in modern chemical science.

Advanced Synthetic Methodologies and Chemical Derivatization of Undecenoic Acid Ethanolamine Salt

Precision Synthesis of Undecenoic Acid-Ethanolamine Salt and Related Amides

The synthesis of the undecenoic acid-ethanolamine salt and its amide derivatives can be achieved through controlled chemical reactions, including stoichiometric salt formation and subsequent amidation and cyclization to yield more complex structures like oxazolines.

Stoichiometric Reaction Pathways for Salt Formation

The formation of the undecenoic acid-ethanolamine salt is a straightforward acid-base reaction. In this process, the carboxylic acid group of undecenoic acid protonates the amino group of ethanolamine (B43304), forming an ammonium-carboxylate ion pair. These salts are ion pairs that can freely dissociate in water. google.com

The reaction is typically carried out by mixing equimolar amounts of undecenoic acid and ethanolamine. The reaction can be performed in a suitable solvent or, in some cases, by directly reacting the neat compounds, particularly when preparing solutions of the salt in an excess of ethanolamine. google.com For instance, a solution of the ethanolamine salt of N-nitrosophenylhydroxylamine can be prepared by reacting cupferron (B1669334) with a stoichiometric excess of ethanolamine at temperatures ranging from 20-55°C. google.com

Table 1: Stoichiometric Synthesis of an Ethanolamine Salt

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Temperature | Product | Reference |

| Cupferron | Ethanolamine | 1:2.5 | ~50°C | Ethanolamine salt of N-nitrosophenylhydroxylamine in ethanolamine | google.com |

This table illustrates a representative stoichiometric synthesis of an ethanolamine salt, highlighting the reaction conditions.

Catalysis in Acid-Amine Salt Synthesis

While the initial salt formation is typically a non-catalytic process, subsequent transformations of the salt or the direct formation of amides from fatty acids and ethanolamines can be catalyzed. The use of catalysts can increase reaction rates and yields. For the synthesis of fatty acid ethanolamides, which are closely related to the salt, various catalysts can be employed.

For example, the esterification reactions of alkanolamines with carboxylic acids have traditionally been catalyzed by acid catalysts like phosphorous acid or sulfuric acid. europa.eu However, for the production of esteramines from alkanolamines and fatty acids, divalent zinc catalysts have been shown to decrease the reaction time compared to Brønsted catalysts. europa.eu

Amidation Reactions and Cyclization for Oxazoline (B21484) Derivatives

The undecenoic acid-ethanolamine salt can be a precursor to N-(2-hydroxyethyl)undec-10-enamide through dehydration. This amide can then undergo cyclization to form 2-dec-9-enyl-4,5-dihydrooxazole, an oxazoline derivative. This transformation typically involves heating the N-(2-hydroxyethyl) amide. kit.edu

The direct amidation of undecenoic acid with ethanolamine can be carried out at elevated temperatures (e.g., 140°C) over several hours to produce the corresponding ethanolamide. scribd.com The subsequent cyclization to the oxazoline is often catalyzed. For example, the reaction of lauric acid methyl ester with ethanolamine to form 2-undecyl-2-oxazoline (B78494) can be catalyzed by titanium tetraacetate. prepchem.com Similarly, zirconium tetrabutylate has been used as a catalyst for the synthesis of 2-undecyl-2-oxazoline from lauric acid methyl ester and ethanolamine. google.com Boron-based catalysts have also been explored for the synthesis of 2-oxazolines from N-(2-hydroxyethyl) amides. kit.edu

The synthesis of 2-oxazolines can also be achieved from the dehydration of N-(2-hydroxyalkyl) amides through intramolecular cyclization. google.com

Table 2: Catalytic Synthesis of Oxazoline Derivatives

| Starting Material | Amine | Catalyst | Product | Reference |

| Lauric acid methyl ester | Ethanolamine | Titanium tetraacetate | 2-Undecyl-2-oxazoline | prepchem.com |

| Lauric acid methyl ester | Ethanolamine | Zirconium tetrabutylate | 2-Undecyl-2-oxazoline | google.com |

| Fatty acid | Ethanolamine | Boric acid | 2-Oxazoline | kit.edu |

This table provides examples of catalysts used in the synthesis of oxazoline derivatives from fatty acids/esters and ethanolamine.

Enzymatic and Biocatalytic Approaches in Undecenoic Acid Chemistry

Enzymatic and biocatalytic methods offer green and selective alternatives for the transformation of undecenoic acid. These methods can lead to the formation of valuable synthons for various applications.

One significant biocatalytic transformation is the selective hydroxylation of 10-undecenoic acid. Using a light-activated hybrid P450 BM3 enzyme, 10-undecenoic acid can be hydroxylated exclusively at the allylic position to produce (R)-9-hydroxy-10-undecenoic acid with a high enantiomeric excess (85% ee). nih.govresearchgate.net This biocatalytic oxidation highlights the advantage of using enzymes for achieving high regio- and stereoselectivity, which is often challenging with traditional chemical methods. nih.gov The reaction is performed under mild conditions, typically at 20°C, with visible light irradiation. nih.gov

Enzymes, particularly lipases, are also effective catalysts for the esterification of undecenoic acid. For instance, the esterification of 10-undecenoic acid with 2-hydroxyethyl methacrylate (B99206) (HEMA) can be catalyzed by immobilized lipases like Novozym 435, achieving high conversion rates. nih.govresearchgate.net This enzymatic approach is environmentally friendly and minimizes the formation of by-products. nih.gov Another example is the enzymatic synthesis of arbutin (B1665170) undecylenic acid ester through the transesterification of arbutin and undecylenic acid vinyl ester, catalyzed by an alkaline protease. researchgate.net

Table 3: Enzymatic Transformations of Undecenoic Acid

| Substrate | Enzyme | Reaction Type | Product | Key Finding | Reference |

| 10-Undecenoic acid | Light-activated hybrid P450 BM3 | Allylic Hydroxylation | (R)-9-hydroxy-10-undecenoic acid | 85% enantiomeric excess | nih.govresearchgate.net |

| 10-Undecenoic acid | Novozym 435 (immobilized lipase) | Esterification | 2-(10-undecenoyloxy)ethyl methacrylate | High conversion, environmentally friendly | nih.govresearchgate.net |

| Undecylenic acid vinyl ester | Alkaline protease (Bioprase) | Transesterification | Arbutin undecylenic acid ester | High conversion rate | researchgate.net |

This table summarizes key enzymatic reactions involving undecenoic acid, showcasing the diversity of biocatalytic approaches.

Derivatization Strategies for Functional Precursors in Materials Science

The dual functionality of undecenoic acid allows for its derivatization into a range of functional precursors for materials science applications. These strategies often involve targeting the carboxylic acid group or the terminal double bond.

Esterification Pathways for Hydrophilic Conjugates

Esterification of the carboxylic acid group of undecenoic acid is a common strategy to create amphiphilic molecules and hydrophilic conjugates. These derivatives are valuable in the development of new materials, including polymers and drug delivery systems.

A notable example is the grafting of undecenoic acid onto hydrophilic polymers like hyaluronic acid (HA). mdpi.comresearchgate.net In this process, 10-undecenoic acid can be activated to form a mixed anhydride, which then reacts with the hydroxyl groups of HA to form an ester linkage. mdpi.comresearchgate.net This modification imparts an amphiphilic character to the HA, enabling it to form nanostructures in aqueous environments. mdpi.comresearchgate.net The degree of substitution can be controlled by adjusting the reaction conditions. mdpi.comresearchgate.net

Another approach involves the lipase-catalyzed synthesis of star polymers with a hydrophobic core derived from undecenoic acid and a hydrophilic corona. tennessee.edu This can be achieved by conjugating a carboxylic acid-functionalized poly(ethylene) glycol monomethyl ether (MPEG) to the hydroxyl end groups of oligo(ricinoleic acid) chains, which are part of a triacylglycerol structure also containing an undecenoyl group. tennessee.edu

Furthermore, the synthesis of polyhydroxylated surfactants has been explored by coupling undecenoic acid with hydrophilic head groups derived from sugar analogues. diva-portal.org

Comprehensive Spectroscopic and Structural Elucidation of Undecenoic Acid Ethanolamine Salt

Advanced Vibrational Spectroscopy for Compositional and Functional Group Analysis (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of undecenoic acid-ethanolamine salt, FTIR spectra reveal key vibrational bands that confirm the formation of the salt and characterize its components.

The spectrum of undecenoic acid typically shows a strong, broad absorption band for the O-H stretching of the carboxylic acid group around 2500-3300 cm⁻¹ and a sharp peak for the C=O stretching at approximately 1710 cm⁻¹. researchgate.net The spectrum of ethanolamine (B43304) exhibits characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹ and C-N stretching vibrations.

Upon salt formation, the carboxylic acid proton is transferred to the amine group of ethanolamine, resulting in the formation of a carboxylate anion (COO⁻) and an ammonium (B1175870) cation (NH₃⁺). This is evidenced in the FTIR spectrum of the salt by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group, typically found around 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. scribd.com Furthermore, the N-H stretching bands of the newly formed ammonium group are observed, often overlapping with the C-H stretching vibrations.

A study involving the synthesis of undecylenic ethanolamide, a related compound, showed characteristic absorption bands at 2920-2850 cm⁻¹ for C-H alkane symmetric and asymmetric stretching and at 1543-1550 cm⁻¹ for N-H stretching. scribd.com While this is an amide and not a salt, the regions of interest for the constituent parts are similar.

Table 1: Key FTIR Vibrational Frequencies for Undecenoic Acid-Ethanolamine Salt and its Precursors

| Functional Group | Precursor (Undecenoic Acid) | Precursor (Ethanolamine) | Undecenoic Acid-Ethanolamine Salt |

| O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) | - | Absent |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | - | Absent |

| COO⁻ Asymmetric Stretch | - | - | ~1540-1650 cm⁻¹ |

| COO⁻ Symmetric Stretch | - | - | ~1400-1450 cm⁻¹ |

| N-H Stretch | - | ~3200-3400 cm⁻¹ | Present (Ammonium) |

| C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Molecular Structure Determination (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR: The ¹H NMR spectrum of undecenoic acid shows characteristic signals for the terminal vinyl protons (C=CH₂) around 4.9-5.8 ppm, the protons alpha to the carboxyl group (~2.35 ppm), and the aliphatic chain protons. researchgate.net For ethanolamine, signals for the methylene (B1212753) groups adjacent to the amino and hydroxyl groups are observed. In the salt, the chemical shifts of the protons near the carboxylate and ammonium centers are significantly affected. The protonation of the ethanolamine nitrogen leads to a downfield shift of the adjacent methylene protons.

¹³C NMR: The ¹³C NMR spectrum of undecenoic acid displays a signal for the carboxyl carbon at around 180 ppm and signals for the vinyl carbons at approximately 114 ppm and 139 ppm. chemicalbook.com The aliphatic carbons resonate in the upfield region. For the undecenoic acid-ethanolamine salt, the most significant change is the upfield shift of the carboxylate carbon (COO⁻) compared to the carboxylic acid carbon (COOH), reflecting the change in its electronic environment upon deprotonation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Undecenoic Acid | Ethanolamine | Undecenoic Acid-Ethanolamine Salt |

| ¹H: =CH₂ | ~4.9-5.1 | - | ~4.9-5.1 |

| ¹H: -CH= | ~5.8 | - | ~5.8 |

| ¹H: -CH₂-COOH | ~2.35 | - | Shifted |

| ¹H: -CH₂-NH₂ | - | ~2.8 | Shifted (downfield) |

| ¹H: -CH₂-OH | - | ~3.6 | Shifted |

| ¹³C: COOH/COO⁻ | ~180 | - | Shifted (upfield) |

| ¹³C: =CH₂ | ~114 | - | ~114 |

| ¹³C: -CH= | ~139 | - | ~139 |

Mass Spectrometry for Molecular Characterization and Purity Assessment (e.g., GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For a salt like undecenoic acid-ethanolamine, the analysis can be performed on the individual components or the intact salt under specific conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the volatile components. The mass spectrum of 10-undecenoic acid shows a molecular ion peak (M⁺) at m/z 184.14633. researchgate.net The fragmentation pattern provides structural information. Similarly, the mass spectrum of ethanolamine shows a molecular ion at m/z 61.05276. When analyzing the salt, depending on the ionization technique, one might observe the protonated molecule of ethanolamine [M+H]⁺ at m/z 62 and the undecenoate anion, or fragments corresponding to both components. This allows for the confirmation of the presence of both undecenoic acid and ethanolamine in the sample and an assessment of its purity.

X-ray Diffraction Analysis of Crystalline Forms and Self-Assembled Architectures

The formation of an ionic salt from an acid and a base often leads to a more ordered crystalline structure compared to the individual components. The diffraction pattern would be characterized by a unique set of peaks (Bragg reflections) at specific angles (2θ), which are determined by the arrangement of the ions in the crystal lattice. A patent for a different ethanolamine salt, "Compound I Ethanolamine Form I," describes a crystalline form characterized by an X-ray powder diffractogram with specific peaks at 5.4, 7.2, and 10.0 ° 2θ ± 0.2 °2θ. googleapis.com This illustrates how XRD is used to define specific crystalline forms of such salts.

Furthermore, due to the amphiphilic nature of the undecenoate ion (a hydrophilic carboxylate head and a hydrophobic alkyl tail), these salts can self-assemble into various architectures, such as micelles or lamellar structures, in solution or in the solid state. XRD can be used to study the long-range order of these assemblies.

Computational Chemistry and Molecular Dynamics Simulations of Salt Interactions

Computational chemistry and molecular dynamics (MD) simulations offer molecular-level insights into the structure, dynamics, and interactions within the undecenoic acid-ethanolamine salt. These methods can complement experimental data and help in their interpretation.

Quantum chemical calculations can be used to model the geometry and vibrational frequencies of the ion pair, which can then be compared with experimental FTIR and NMR data. arxiv.org For instance, simulations can predict the bond lengths and angles within the carboxylate and ammonium groups and the hydrogen bonding interactions between them.

MD simulations can be employed to study the behavior of the salt in different environments, such as in solution or as part of a larger assembly. These simulations can provide information on the conformation of the undecenoate chain, the hydration of the ions, and the stability of self-assembled structures. For example, a computational study on the aminolysis of thiolactones utilized quantum chemical methods to model reaction pathways and energies, demonstrating the power of these techniques in understanding reaction mechanisms involving similar functional groups. researchgate.net

Fundamental Chemical Reactivity and Intermolecular Interactions of Undecenoic Acid Ethanolamine Salt

Dissociation Behavior in Aqueous and Non-Aqueous Media

The dissociation of Undecenoic Acid-Ethanolamine Salt is highly dependent on the nature of the solvent.

In aqueous media , being a salt of a weak acid (undecenoic acid) and a weak base (ethanolamine), it readily dissociates into its constituent ions: the undecenoate anion (CH₂=CH(CH₂)₈COO⁻) and the ethanolammonium cation (HOCH₂CH₂NH₃⁺). libretexts.org The extent of this dissociation is influenced by the pH of the solution. In aqueous solutions, the ethanolammonium ion itself undergoes further dissociation in an equilibrium reaction:

HOCH₂CH₂NH₃⁺ ⇌ HOCH₂CH₂NH₂ + H⁺

The acid dissociation constant (pKa) for the ethanolammonium ion has been studied as a function of temperature and ionic strength, providing a framework for understanding its behavior in aqueous environments. aocs.org

In non-aqueous media of low polarity, such as benzene, the behavior of amine-fatty acid salts is more complex. Studies on similar systems, like the reaction between tertiary amines and fatty acids, indicate that the resulting salt exists in a significant equilibrium with the free acid and free amine. dtic.mil This suggests that in non-polar solvents, Undecenoic Acid-Ethanolamine Salt may not fully dissociate and can exist as an ion pair. The degree of dissociation is expected to be low in such environments. dtic.mil The thermal dissociation of related compounds in solvents like amines and fatty acids has also been a subject of study, indicating that the solvent environment plays a crucial role in the stability and dissociation of such salts. acs.org

Elucidation of Hydrogen Bonding Networks and Donor-Acceptor Interactions

The presence of both hydroxyl (-OH) and ammonium (B1175870) (-NH₃⁺) groups in the ethanolammonium cation, and the carboxylate group (-COO⁻) in the undecenoate anion, allows for the formation of extensive hydrogen bonding networks. These non-covalent interactions are fundamental to the supramolecular structure and properties of the salt. mdpi.com

The primary hydrogen bonds are expected to form between the hydrogen-bond donating ammonium and hydroxyl groups of the ethanolammonium cation and the hydrogen-bond accepting oxygen atoms of the undecenoate carboxylate group. Spectroscopic and computational studies on similar organic salts, such as nicotinamide-oxalic acid, have provided insights into these interactions. frontiersin.org In such systems, strong intermolecular hydrogen bonds are observed, leading to the formation of specific motifs and influencing the crystal packing. frontiersin.org The strength of these hydrogen bonds can be evaluated using techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, which can quantify the interaction energies. frontiersin.org

From a donor-acceptor perspective, the ethanolammonium cation acts as a Lewis acid (electron acceptor), while the undecenoate anion acts as a Lewis base (electron donor). Computational studies on various donor-acceptor systems help in understanding the nature of these interactions, which can be explored using density functional theory (DFT). nih.govresearchgate.net The interaction between the lone pair of electrons on the oxygen atoms of the carboxylate group and the antibonding orbitals of the N-H and O-H bonds in the ethanolammonium cation is a key feature of this donor-acceptor relationship.

Investigation of Amphiphilic Properties and Micellar Formation in Solution Systems

Undecenoic Acid-Ethanolamine Salt is an amphiphilic molecule, possessing a hydrophilic (polar) head group (the ethanolammonium carboxylate) and a hydrophobic (non-polar) tail (the C11 hydrocarbon chain of undecenoic acid). This dual nature drives its self-assembly in aqueous solutions to form micelles.

Above a certain concentration, known as the Critical Micelle Concentration (CMC) , the individual surfactant molecules (monomers) aggregate to form spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer surface, interacting with the aqueous environment. The CMC is a key parameter that characterizes the efficiency of a surfactant. For soaps, which are salts of fatty acids, the CMC typically falls in the range of 10⁻⁴ to 10⁻³ M. vedantu.comdoubtnut.com

The CMC of undecenoate soaps has been studied, and it is influenced by factors such as the nature of the cation and the temperature. For instance, the CMC of potassium undecanoate has been determined as part of studies on soap mixtures. researchgate.net The table below shows the CMC values for a series of sodium fatty acid soaps, illustrating the effect of chain length on micellization.

| Sodium Soap | Number of Carbon Atoms | Critical Micelle Concentration (mol/L) at various temperatures |

| Sodium Pentadecanoate | 15 | Varies with temperature, e.g., CMC is higher at 65°C than at 55°C oup.com |

| Potassium Undecanoate | 11 | Included in studies of soap mixtures researchgate.net |

The formation of micelles is a dynamic equilibrium process and is responsible for the surfactant and detergent properties of the compound.

Complexation Chemistry with Metal Ions and Biomolecules

The carboxylate group of the undecenoate anion and the hydroxyl and amino groups of the ethanolamine (B43304) moiety provide potential sites for complexation with metal ions. The interaction of fatty acids and their derivatives with metal ions is an active area of research. For example, the undecenoate moiety can participate in the coordination of metal ions, which can influence catalytic processes such as olefin polymerization. rsc.org The stability of these metal complexes depends on factors like the nature of the metal ion, the pH of the medium, and the presence of other ligands. utas.edu.au Studies on the retention mechanisms of metal-citrate complexes on chromatographic columns, for instance, highlight the importance of the stability constants of the metal-ligand complexes. utas.edu.au

The interaction of Undecenoic Acid-Ethanolamine Salt with biomolecules is of significant interest, particularly due to the presence of the ethanolamine and undecenoate components. Ethanolamine itself has been shown to bind to specific proteins. Crystallographic studies have revealed the binding of ethanolamine molecules within the channels of proteins like the EutL microcompartment shell protein. nih.gov Furthermore, a class of proteins known as Phosphatidyl-ethanolamine Binding Proteins (PEBPs) specifically interacts with phosphatidylethanolamine, a lipid containing an ethanolamine headgroup. researchgate.netarccjournals.com The ability of the ethanolamine part of the salt to interact with such proteins suggests potential applications in biochemistry and biomedicine.

The undecenoate part can also interact with biomolecules, for example, through hydrophobic interactions with proteins or by intercalating into lipid membranes. The covalent coupling of biomolecules like DNA and proteins to functionalized surfaces often involves linkers that can be similar in structure to the components of this salt.

Applications in Advanced Materials Science and Engineering Research

Utilization as a Tunable Synthon for Polymer Synthesis

Glycerol (B35011) carbonate is a versatile synthon, or molecular building block, for creating a wide array of functional polymers. mdpi.com Its bifunctional nature—the reactive cyclic carbonate and the modifiable hydroxyl group—allows for its incorporation into various polymer backbones, such as polyesters and polyethers. The hydroxyl group can be functionalized prior to or after polymerization, enabling the synthesis of polymers with tailored properties. nih.gov For instance, glycerol carbonate can be functionalized via telomerization with 1,3-butadiene (B125203) to produce octadienylglyceryl carbonate, a monomer that can be co-polymerized with lactones to modulate the thermal behavior of materials like polycaprolactone. mdpi.com This adaptability makes it a valuable component for developing advanced polymers from a renewable feedstock. mdpi.com

A significant area of research involves the derivatization of glycerol carbonate to produce monomers suitable for photopolymerization, a process where light is used to initiate rapid curing. A key example is glycerol carbonate (meth)acrylate (GC(M)A), synthesized by reacting the hydroxyl group of glycerol carbonate. google.comresearcher.life GC(M)A serves as a low-viscosity reactive diluent in actinic radiation-curable formulations, such as those used in 3D printing and coatings. google.com

Research has demonstrated the high reactivity of acrylate (B77674) and methacrylate (B99206) monomers bearing the cyclic carbonate moiety in free radical polymerization and photopolymerization. researcher.life Studies have shown that glycerol carbonate methacrylate can be copolymerized with various acrylic, methacrylic, and styrenic monomers. google.com However, investigations have also noted that the polymerization of these monomers can be complex, with potential for side-reactions involving the cyclic carbonate group, which can lead to crosslinking, particularly during photopolymerization processes. researchgate.net These findings are critical for controlling the architecture of the final polymer, enabling the creation of materials ranging from linear copolymers to crosslinked networks. google.comresearchgate.net

Table 1: Properties of Glycerol Carbonate Methacrylate (GCMA) and its Homopolymer

| Property | Value | Source |

|---|---|---|

| Monomer Viscosity | 55-65 cps at 25°C | google.com |

| Homopolymer Glass Transition Temp. (Tg) | >160°C | google.com |

| Homopolymer Tensile Strength | >18 MPa | google.com |

| Homopolymer Tensile Modulus | 80 MPa | google.com |

Glycerol carbonate is a cornerstone in the development of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). nih.gov This "isocyanate-free" route is considered a safer and more environmentally friendly alternative to conventional polyurethane synthesis, which involves highly toxic isocyanate precursors. rsc.orgmdpi.com The primary synthesis pathway involves the polyaddition reaction between a compound with at least two cyclic carbonate groups and a polyamine. nih.govmdpi.com The ring-opening of the cyclic carbonate by the amine forms a urethane (B1682113) linkage while simultaneously generating a secondary hydroxyl group along the polymer backbone. nih.gov

Glycerol carbonate itself can be used to synthesize these materials. For example, it can be reacted with diacids like adipic acid to form an ester intermediate, which then reacts with a diamine in a polyaddition process to yield the final PHU. mdpi.com Alternatively, derivatives such as glycerol carbonate acrylate can be polymerized with various polyfunctional amines to create multifunctional PHUs with high molar mass and varied structures (linear, branched, or crosslinked). nih.govnih.gov This chemistry allows for the creation of a diverse range of PHU materials with applications in coatings and adhesives. researchgate.net

Development of Photopolymerizable Monomers

Design and Engineering of Self-Assembled Supramolecular Structures

The inherent structure of glycerol carbonate and its derivatives facilitates their use in the bottom-up fabrication of self-assembled supramolecular structures. While glycerol carbonate itself exhibits a structured liquid phase due to intermolecular hydrogen bonding, its true potential is realized when it is functionalized to create amphiphilic molecules. unifi.it These molecules can spontaneously organize in solution to form complex architectures like micelles, liquid crystals, and vesicles.

By attaching a lipophilic fatty acid chain to the hydrophilic glycerol carbonate headgroup, researchers have created "glycerol carbonate fatty acid esters." These molecules act as solvo-surfactants, which are surface-active molecules that exhibit self-assembly when their concentration exceeds a critical aggregation concentration (CAC). researchgate.net Similarly, the oligomerization of glycerol carbonate can produce amphiphilic oligomers that form self-assembled structures and are effective at stabilizing emulsions. nih.gov Studies have also shown that glycerol carbonate can act as a surfactant on its own, reducing interfacial tension by adsorbing at oil-water interfaces and forming micelles above a critical micelle concentration (CMC). mdpi.com This ability to direct molecular organization is fundamental to applications in drug delivery, nanotechnology, and advanced material formulation. nih.gov

Table 2: Surfactant Properties of Glycerol Carbonate and its Derivatives

| Compound | Property | Value | Medium | Source |

|---|---|---|---|---|

| Glycerol Carbonate | CMC | ~42 mg/L | Crude Oil/Water | mdpi.com |

| Coprah Oligoesters of oligo-(glycerol-glycerol carbonate) | CMC | <1 mg/mL | Water | nih.gov |

| Coprah Oligoesters of oligo-(glycerol-glycerol carbonate) | Surface Tension Reduction (πcmc)| <30 mN/m | Water | nih.gov |

Role in Deep Eutectic Solvent Formulations for Sustainable Chemical Processes

Glycerol carbonate is an emerging component in the formulation of Deep Eutectic Solvents (DES), which are a class of green solvents prized for their low cost, low volatility, and biodegradability. scilit.com DES are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), often a salt. Many sustainable DES formulations are based on glycerol as the HBD, combined with salts like potassium carbonate (K₂CO₃). ncsu.eduaip.orgresearchgate.net

Glycerol carbonate has been identified as a valuable component in more complex DES formulations, particularly for pharmaceutical applications. google.comgoogle.com In these systems, it can act as a "polymer solubilizer" or a carbonate of a triol, mixed with a glycol and other constituents to create a DES platform capable of improving the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). google.comgoogle.com The inclusion of glycerol carbonate, a glycerol-derived green solvent, aligns with the sustainable principles of DES design while contributing to the specific solvent properties needed for advanced chemical and pharmaceutical processes. mdpi.com

Surface Modification and Interface Chemistry Studies

The distinct hydrophilic head and the potential for adding a hydrophobic tail make glycerol carbonate and its derivatives highly effective in modifying surface and interfacial properties. Research has extensively studied its role as an emulsifier and surfactant. mdpi.com When used in crude oil-in-water emulsions, glycerol carbonate molecules adsorb at the oil-water interface, creating a barrier that significantly lowers the interfacial tension and stabilizes the emulsion. mdpi.com

This interfacial activity is further exploited in the creation of functional surfaces. For example, glycerol carbonate fatty acid esters can self-assemble on substrates to form stable, water-repellent coatings. researchgate.net The ability to tune the hydrophilic-lipophilic balance by choosing different fatty acid chains allows for precise control over surface properties. The oligomerization of glycerol carbonate with glycerol also yields biobased oligomeric surfactants that are effective alternatives to traditional ethoxylated surfactants, with applications in forming stable inverse and multiple emulsions. nih.gov These studies highlight the compound's utility in fields requiring controlled wetting, emulsification, and surface functionalization.

Table 3: Interfacial Tension Reduction by Glycerol Carbonate

| System | Interfacial Tension (mN/m) | Source |

|---|---|---|

| Light Crude Oil / Water | 30.7 | mdpi.com |

Mechanistic Insights and Biological Research Applications Non Human/cellular Models

Mechanisms of Biological Interactions at the Cellular and Subcellular Levels

Di(benzothiazol-2-yl) disulphide (MBTS) and its parent compound, 2-mercaptobenzothiazole (B37678) (MBT), have demonstrated several mechanisms of biological interaction. Research has identified these compounds as potent, mechanism-based inhibitors of several enzymes. nih.gov The primary biological effect of MBTS is as a known allergen, where its physiological impact is mediated through increased histamine (B1213489) release and cell-mediated immunity. atamanchemicals.comatamankimya.com

At a subcellular level, both MBT and MBTS have been shown to inhibit glutathione (B108866) reductase and thioredoxin reductase. ebi.ac.uk This inhibition can contribute to the stability of mixed disulfides formed between MBT and proteins, which is a probable mechanism for its haptenation and subsequent allergic response. ebi.ac.uk Furthermore, derivatives of this chemical family are recognized as inhibitors of enzymes critical to various metabolic pathways, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, and cathepsin D. nih.gov

Inhibition of Fungal Morphogenesis in Model Microorganisms (e.g., Candida albicans)

A significant area of research for Di(benzothiazol-2-yl) disulphide and related benzothiazole (B30560) derivatives has been their antifungal activity, particularly against the opportunistic pathogen Candida albicans. The ability of C. albicans to switch between a yeast-like form and a filamentous hyphal form is a key virulence factor. oup.complos.org Several studies have indicated that benzothiazole compounds can interfere with this morphogenetic transition.

Derivatives of 2-mercaptobenzothiazole have been shown to possess anti-Candida activity, with 50% growth inhibition observed at concentrations ranging from one to 78 mg/L against various Candida strains. nih.gov Specific derivatives have demonstrated a significant ability to inhibit the yeast-to-hyphae conversion. semanticscholar.org For instance, compounds with specific substitutions at the second position of the MBT ring exhibited a maximum inhibitory effect (MIC) of 15.6 μg/mL against C. albicans. nih.gov The mechanism for this antifungal action has been explored, with one study identifying the inhibition of sterol 4-demethylation in C. albicans by a 6-amino-2-n-pentylthiobenzothiazole (B1222970) derivative as a novel mode of action. nih.gov Additionally, molecular docking studies have suggested that benzothiazole derivatives can act as inhibitors of N-myristoyltransferase in C. albicans, an enzyme crucial for fungal viability. scispace.com

Table 1: Antifungal Activity of Benzothiazole Derivatives against Candida albicans

| Compound/Derivative Class | Observed Effect | Notable Findings |

| 2-Mercaptobenzothiazole (MBT) | Anti-Candida activity | 50% growth inhibition at 1-78 mg/L. nih.gov |

| 2-(Alkenylthio)-5-aminobenzothiazoles | Inhibition of C. albicans growth | MIC of 15.6 μg/mL for specific derivatives. nih.gov |

| 2-Alkylthio-6-aminobenzothiazoles | Significant anti-yeast activity | semanticscholar.org |

| 6-Amino-2-n-pentylthiobenzothiazole | Inhibition of sterol 4-demethylation | Novel mechanism of antifungal action. nih.gov |

| Benzothiazole Derivatives | Inhibition of N-myristoyltransferase | Explored via molecular docking as potential inhibitors. scispace.com |

Studies on Fatty Acid Metabolism Pathways in In Vitro or Non-Human Systems

Based on the available scientific literature, there is no direct research evidence linking Einecs 299-424-9 or its associated chemical name, Di(benzothiazol-2-yl) disulphide (MBTS), to studies on fatty acid metabolism pathways in in vitro or non-human systems. While the acronym "MBT" appears in studies related to fatty acid metabolism, it refers to "Malabsorption Blood Test" and not the chemical compound . nih.govnih.gov

Role as a Linking Molecule in Bioconjugation Research

A review of the scientific literature did not yield any studies where this compound or Di(benzothiazol-2-yl) disulphide (MBTS) is utilized as a linking molecule in bioconjugation research. The term "bioconjugation" involves the covalent linking of a biomolecule to another molecule, and while various chemical linkers are employed for this purpose, MBTS has not been identified as one of them in the reviewed literature. atamankimya.com

Table 2: Compound Names Mentioned in this Article

| Common Name/Acronym | Chemical Name |

| MBTS | Di(benzothiazol-2-yl) disulphide |

| MBT | 2-Mercaptobenzothiazole |

| - | 6-Amino-2-n-pentylthiobenzothiazole |

| - | 2-(Alkenylthio)-5-aminobenzothiazoles |

| - | 2-Alkylthio-6-aminobenzothiazoles |

Environmental Chemistry and Degradation Pathways of Undecenoic Acid Ethanolamine Salt

Biodegradation Mechanisms in Various Environmental Compartments

The breakdown of Undecenoic Acid-Ethanolamine Salt by microorganisms is a key process in its environmental removal. This degradation is assessed by considering the biodegradability of its dissociated components.

Undec-10-enoic Acid: This unsaturated fatty acid is subject to microbial degradation in the environment. While some studies classify it as not readily biodegradable, others indicate that it is readily biodegradable under certain conditions. arkema.comfishersci.se Data from an oxygen depletion test showed 94% degradation over 28 days. chemos.de In soil and water, the primary mechanism for the breakdown of fatty acids like undec-10-enoic acid is beta-oxidation. This metabolic process sequentially shortens the long aliphatic chain, breaking it down into smaller, energy-rich molecules that can be utilized by microorganisms. The terminal double bond of undec-10-enoic acid can also be a site for initial enzymatic attack, such as epoxidation, which can precede further degradation. europa.eu

Ethanolamine (B43304): Ethanolamine is a naturally occurring compound and is considered to be readily biodegradable in various environmental compartments, including soil, fresh water, and seawater. unit.noacs.orgntnu.no Its biodegradation has been extensively studied and is a major pathway for its removal from the environment. unit.noscribd.com Microorganisms can utilize ethanolamine as a source of carbon and nitrogen. The ideal aerobic degradation pathway breaks it down into carbon dioxide, water, and ammonia, which can then be incorporated into natural nutrient cycles. unit.nontnu.no Studies on microbial degradation in water treatment models have demonstrated the high biodegradability of ethanolamine compared to other polar nitrogen compounds. nih.gov

Biodegradation Data for Constituent Components

| Component | Test Type | Result | Timeframe | Reference |

|---|---|---|---|---|

| Undec-10-enoic Acid | Oxygen Depletion | 94% Degradation | 28 days | chemos.de |

| Undec-10-enoic Acid | Screening Test | Readily biodegradable | Not specified | arkema.com |

| Ethanolamine | Various (Soil, Water) | Proven to be biodegradable | Not specified | unit.nontnu.no |

Hydrolytic Stability and Formation of Environmental Transformation Products

Hydrolytic Stability: As a salt of a weak acid (undec-10-enoic acid) and a weak base (ethanolamine), Einecs 299-424-9 is expected to readily hydrolyze in water. This process involves the dissociation of the salt into its parent compounds. wikipedia.orglibretexts.org Therefore, the primary transformation product upon contact with water is a solution containing undec-10-enoate (B1210307) and protonated ethanolamine ions, the balance of which depends on the pH of the receiving water body.

Environmental Transformation Products: Following dissociation, the individual components undergo further environmental transformations.

Undec-10-enoic Acid: Beyond biodegradation, undec-10-enoic acid can be transformed through other pathways. The terminal double bond is a reactive site. In aquatic environments, it can undergo epoxidation, followed by hydrolysis to form diol intermediates. europa.eu Metabolic processes in organisms can also transform the acid. europa.eu

Ethanolamine: In the environment, ethanolamine can be transformed through various chemical and biological processes. Under certain industrial use conditions, it has been shown to degrade over time to form products including formaldehyde (B43269). epa.gov Atmospheric oxidation can lead to the formation of products such as formamide (B127407) and isocyanic acid. nih.gov In living systems, it is a component of phospholipids, indicating its role in biological pathways. acs.org

Photodegradation Studies in Simulated Aquatic and Atmospheric Systems

Photodegradation, or the breakdown of chemicals by light, is another significant environmental fate process.

Aquatic Systems: In water, the reaction with hydroxyl radicals (•OH), which are produced by sunlight, is a primary photodegradation pathway for many organic compounds. acs.org

Undec-10-enoic Acid: The terminal double bond makes undec-10-enoic acid susceptible to oxidation by hydroxyl radicals. uci.edu It can also be transformed by reacting with ozone dissolved in water, a process that leads to the formation of organic peroxides. uci.edu These peroxides are photochemically active and can subsequently photodissociate to produce gas-phase products like formaldehyde and formic acid. uci.edu

Ethanolamine: The rate of reaction between ethanolamine and hydroxyl radicals in the aqueous phase has been studied. The rate constant was determined to be lower for the protonated form of the amine. researchgate.net At a pH of 5, the rate constant for the reaction with •OH radicals was measured at 4.6 x 10⁸ M⁻¹ s⁻¹. acs.org

Atmospheric Systems: For compounds that volatilize, gas-phase reactions with atmospheric oxidants are critical.

Undec-10-enoic Acid: Due to its very low vapor pressure (0.019 Pa at 20°C), undec-10-enoic acid has a low potential to volatilize, and therefore, atmospheric photodegradation is not considered a major fate pathway. chemos.de

Ethanolamine: In contrast, ethanolamine can be released into the atmosphere. Its fate is determined by reactions with hydroxyl radicals and ozone. nih.gov The rate coefficient for the gas-phase reaction of ethanolamine with •OH radicals has been measured at (7.02 ± 0.46) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, while the rate for its reaction with ozone is significantly slower at (1.09 ± 0.05) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.govnih.govacs.org These reactions lead to transformation products such as formamide and isocyanic acid and can contribute to the formation of atmospheric particles. nih.gov

Photodegradation Rate Constants for Ethanolamine

| Phase | Reactant | Rate Constant (k) | Reference |

|---|---|---|---|

| Aqueous | •OH radical (at pH 5) | 4.6 x 10⁸ M⁻¹ s⁻¹ | acs.org |

| Gas | •OH radical | 7.02 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Gas | Ozone (O₃) | 1.09 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | nih.gov |

Interactions with Environmental Matrices (e.g., soil, sediment, water)

The mobility and distribution of the dissociated components in the environment are dictated by their interactions with soil, sediment, and water.

Undec-10-enoic Acid: As a fatty acid with low water solubility (38.46 mg/L at 20°C), undec-10-enoic acid's mobility in soil is limited. fishersci.sechemos.de It has a measured soil organic carbon-water (B12546825) partition coefficient (log Koc) of 2.84, which indicates a low to moderate potential for adsorption to soil and sewage sludge. chemos.demightyautoparts.comchemsafetypro.com This suggests that while it will bind to organic matter, some movement through the soil profile is possible. Spillage is considered unlikely to penetrate soil deeply, and due to its insolubility, it tends to float on water. fishersci.se

Ethanolamine: Ethanolamine is miscible with water, which suggests it has the potential to be highly mobile in soil. alberta.ca However, its behavior is complicated by its pKa of 9.5. nih.gov This means that in most environmental soils and waters (pH < 9.5), ethanolamine will exist predominantly in its protonated (cationic) form. Cations generally adsorb more strongly to negatively charged soil particles, such as clays (B1170129) and organic carbon, than their neutral counterparts. nih.gov This adsorption will reduce its mobility in the subsurface. Therefore, while its low Koc value would imply high mobility, its cationic nature at typical environmental pH levels leads to greater retention in soil and sediment. alberta.canih.gov

Environmental Partitioning Properties

| Component | Property | Value | Implication | Reference |

|---|---|---|---|---|

| Undec-10-enoic Acid | Water Solubility (20°C) | 38.46 mg/L | Low solubility | chemos.de |

| Undec-10-enoic Acid | log Koc | 2.84 | Low to moderate adsorption potential | chemos.demightyautoparts.com |

| Ethanolamine | Water Solubility | Miscible | High potential mobility | alberta.ca |

| Ethanolamine | pKa | 9.5 | Exists as cation in most environments, increasing adsorption | nih.gov |

Ecological Impact Studies in Model Ecosystems (excluding regulatory risk assessment)

Studies on model ecosystems help to understand the potential impacts of a substance on community structure and function.

For undec-10-enoic acid , ecotoxicological data show that it is toxic to algae and harmful to fish and aquatic invertebrates. arkema.comsynerzine.com It is classified as very toxic to aquatic life with long-lasting effects. chemos.deeuropa.eu

For ethanolamine , its environmental impact has been investigated in laboratory-scale microcosms designed to simulate the effects of a potential spill on a plant-soil system. unit.nontnu.no In these studies, small amounts of ethanolamine showed no significant negative impact on the health of the plants over a three-week observation period. unit.nontnu.no However, exposure to larger concentrations did cause initial negative effects, likely due to a high pH causing chemical stress to the plant root systems or soil microbes. unit.no Interestingly, after the initial period, the plants treated with these higher concentrations appeared healthier and greener, suggesting a potential fertilizing effect as the ethanolamine biodegraded and released available nitrogen. unit.nontnu.no

Emerging Research Frontiers and Future Directions for Undecenoic Acid Ethanolamine Salt

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis and Property Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and development. For Undecenoic Acid-Ethanolamine Salt, these technologies offer the potential to accelerate the discovery of new synthetic routes and to predict its physicochemical properties with greater accuracy and speed.

ML models, particularly those for regression analysis, can be trained on datasets of chemical structures and their corresponding properties to predict the characteristics of new compounds. While specific ML models for Undecenoic Acid-Ethanolamine Salt are not yet widely reported, the methodologies are well-established in other domains. For instance, ML has been successfully used to predict property prices based on various features, a process analogous to predicting chemical properties from structural and functional group information. researchgate.netijsred.comaalto.fiatlantis-press.comceur-ws.org In the chemical sciences, ML algorithms have been developed to predict the formation of cocrystals, a process that, like salt formation, is governed by intermolecular interactions. unito.it

The application of such models to Undecenoic Acid-Ethanolamine Salt could enable the in silico screening of different salt stoichiometries and the prediction of properties such as solubility, stability, and surfactant efficacy under various conditions. Furthermore, AI could be employed to optimize the synthesis of this compound, predicting reaction yields and identifying the most efficient pathways, thereby reducing experimental costs and time. The development of predictive models for toxicity is another crucial area where AI can play a significant role. leadscope.com

Table 1: Potential Applications of AI/ML in the Study of Undecenoic Acid-Ethanolamine Salt

| AI/ML Application Area | Potential Benefit for Undecenoic Acid-Ethanolamine Salt |

| Predictive Property Modeling | Rapid estimation of solubility, melting point, and surfactant properties. |

| Predictive Synthesis | Optimization of reaction conditions for higher yield and purity. |

| Toxicity Prediction | Early-stage assessment of potential biological hazards. |

| Formulation Design | In silico screening of the compound's performance in various product formulations. |

Novel Applications in Sustainable Chemistry and Green Technologies

The principles of sustainable chemistry and green technology are increasingly guiding the development of new chemical products and processes. Undecenoic Acid-Ethanolamine Salt, with its bio-based origins, is well-positioned to contribute to this paradigm shift.

Undecylenic acid is a bio-based, bifunctional fatty acid derived from castor oil, a renewable resource. arkema.com This makes it a sustainable building block for a variety of chemical products. The use of such bio-based materials is a key aspect of green chemistry, aiming to reduce reliance on fossil fuels and to create products that are biodegradable and have a lower environmental impact. arkema.comresearchgate.net

Ethanolamine (B43304), the other component of the salt, has been investigated as a hydrogen bond donor in the formation of deep eutectic solvents (DESs). polyacs.orgnih.govacs.orgresearchgate.net DESs are a class of green solvents with tunable properties that are often biodegradable and have low toxicity. The potential for Undecenoic Acid-Ethanolamine Salt to act as or be a component of a DES opens up new avenues for its application in green chemistry, such as in extractions or as a medium for chemical reactions. The development of green technologies is a global priority, with an expected market value of $2.1 trillion by 2030 for technologies such as electric vehicles and renewable energy. unctad.org The use of bio-based and sustainable chemicals like Undecenoic Acid-Ethanolamine Salt will be crucial in achieving these goals. theassay.com

Exploration of Enantiomeric Purity and Chiral Synthetic Pathways

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, with the different enantiomers of a chiral compound often exhibiting distinct biological activities. While undecenoic acid itself is not chiral, the introduction of chiral centers through derivatization or the use of chiral resolving agents is a key area of research for many functionalized fatty acids.

The exploration of enantiomeric purity and chiral synthetic pathways for derivatives of Undecenoic Acid-Ethanolamine Salt could unlock new applications, particularly in the pharmaceutical and life sciences sectors. The separation of racemic mixtures into their constituent enantiomers is a critical process in the production of many active pharmaceutical ingredients. One common method for this is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. nih.govscivisionpub.com This technique could potentially be applied to chiral derivatives of undecenoic acid, using a chiral amine in place of or in addition to ethanolamine.

The analytical determination of enantiomeric purity is equally important. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating and quantifying enantiomers. nih.gov Pre-column derivatization can be used to enhance the detection sensitivity of the analytes. nih.gov The development of such analytical methods for chiral derivatives of Undecenoic Acid-Ethanolamine Salt would be essential for quality control and for understanding the structure-activity relationships of the individual enantiomers.

Advanced Computational Modeling for Structure-Function Relationships and Intermolecular Forces

Advanced computational modeling provides a powerful lens through which to investigate the molecular world, offering insights that can be difficult to obtain through experimental methods alone. For Undecenoic Acid-Ethanolamine Salt, computational modeling can elucidate the complex interplay of intermolecular forces that govern its structure and function.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of the compound and to provide a more detailed understanding of the intermolecular forces at play. acs.org The COSMO-RS model, which combines quantum chemistry with statistical mechanics, has been used to predict the thermodynamic properties of mixtures containing ethanolamine and could be applied to systems containing Undecenoic Acid-Ethanolamine Salt to predict properties like activity coefficients and solubility. nih.gov A deeper understanding of the structure-function relationships and intermolecular forces of this compound will enable the rational design of new materials and formulations with tailored properties.

Multidisciplinary Research Opportunities in Bio-Inspired Materials and Systems

Nature provides a rich source of inspiration for the design of new materials and systems with novel functionalities. The field of bio-inspired materials seeks to mimic the structures and processes found in biological systems to create advanced materials with enhanced properties. nih.govdesignsociety.org Undecenoic Acid-Ethanolamine Salt, with its bio-based fatty acid component, is a promising candidate for the development of such materials.

Undecylenic acid can be used as a synthon for the creation of bio-based polymers, such as polyamides and polyesters. researchgate.net These bio-inspired polymers have a wide range of potential applications in biomedicine and regenerative medicine, including in drug delivery and tissue engineering. nih.gov The incorporation of Undecenoic Acid-Ethanolamine Salt into polymer matrices could impart specific properties, such as antimicrobial activity or improved biocompatibility.

Research projects such as BIO-MIMETIC are focused on generating new classes of bio-inspired polymers from renewable resources through environmentally friendly enzymatic processes. sustainable-systems.org.uk This aligns with the broader trend towards developing sustainable and circular economies. bioinspiredmaterials.com The unique combination of a fatty acid and an amino alcohol in Undecenoic Acid-Ethanolamine Salt makes it a versatile platform for creating a variety of bio-inspired materials and for exploring its role in self-assembling systems, such as micelles or vesicles, which mimic biological membranes. mdpi.comijirem.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Einecs 299-424-9, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or catalytic coupling. Purity validation requires techniques like High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) for structural confirmation. Recrystallization or column chromatography may refine purity. Ensure experimental parameters (e.g., temperature, solvent ratios) are meticulously documented for reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) for structural elucidation, Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification.

- Chromatography : Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, HPLC for purity assessment.

- Supplementary Data : Include calibration curves and detection limits in supporting information .

Q. How can solubility parameters of this compound be systematically determined in different solvents?

- Methodological Answer : Use the shake-flask method under controlled temperatures. Measure saturation concentrations via UV-Vis spectroscopy or gravimetric analysis. Solvent polarity indices (e.g., Hansen parameters) should be cross-referenced to predict solubility trends. Report solvent purity and temperature fluctuations as potential error sources .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions (e.g., pH, temperature, light)?

- Methodological Answer :

- Controlled Variables : Use accelerated aging studies with temperature/humidity chambers. Monitor degradation via HPLC at fixed intervals.

- Light Sensitivity : Expose samples to UV-Vis light (specific wavelengths) and analyze photodegradation products via GC-MS.

- Statistical Design : Employ factorial designs to test interactions between variables. Use ANOVA to identify significant degradation pathways .

Q. What statistical approaches resolve contradictions in experimental data related to this compound’s reactivity in catalytic systems?

- Methodological Answer :

- Error Analysis : Calculate standard deviations and confidence intervals for replicate experiments.

- Multivariate Regression : Identify confounding variables (e.g., catalyst loading, solvent polarity) influencing reactivity.

- Comparative Studies : Cross-validate results with alternative methods (e.g., kinetic isotope effects vs. computational modeling) .

Q. How can computational modeling (e.g., DFT, MD simulations) enhance the understanding of this compound’s molecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate binding energies in catalytic processes.

- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions over microsecond timescales.

- Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies ensure reproducibility when scaling up laboratory-scale reactions involving this compound?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., mixing efficiency, heat transfer).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.

- Documentation : Adhere to FAIR data principles—ensure methods, raw data, and metadata are publicly accessible .

Data Management and Ethical Considerations

Q. How should researchers structure a data management plan (DMP) for studies involving this compound?

- Methodological Answer :

- Metadata Standards : Use domain-specific templates (e.g., ISA-Tab for chemical studies).

- Storage : Deposit raw spectra, chromatograms, and computational outputs in repositories like Zenodo or ChemRxiv.

- Ethics : Disclose potential hazards (e.g., toxicity) and ensure compliance with REACH regulations .

Tables for Key Methodological Comparisons

| Technique | Application | Detection Limit | Reference |

|---|---|---|---|

| HPLC | Purity quantification | 0.1% (w/w) | |

| GC-MS | Volatile impurity profiling | 1 ppm | |

| DFT Simulations | Reaction mechanism elucidation | N/A (theoretical) |

| Statistical Test | Use Case | Data Requirement |

|---|---|---|

| ANOVA | Multi-variable degradation analysis | ≥3 replicates per condition |

| t-test | Comparative reactivity studies | Normally distributed data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.